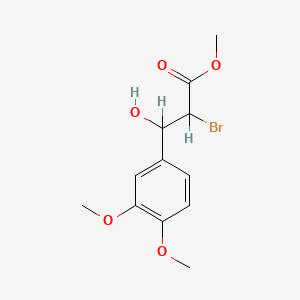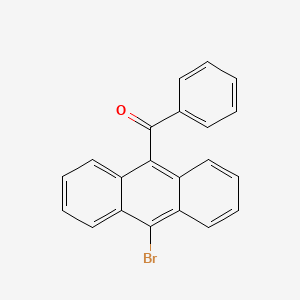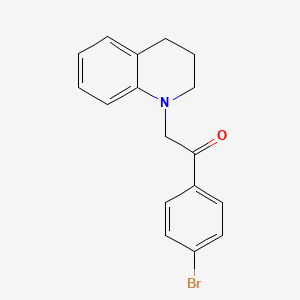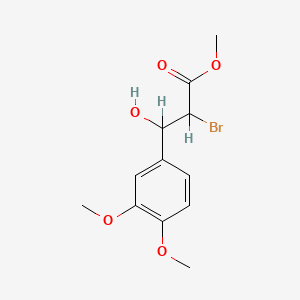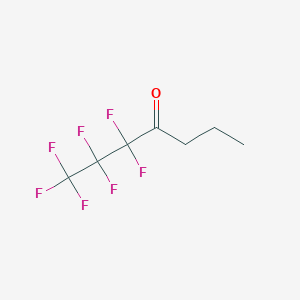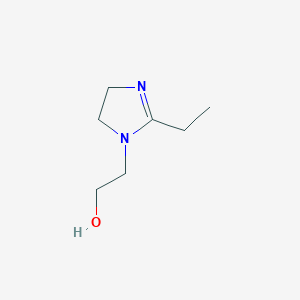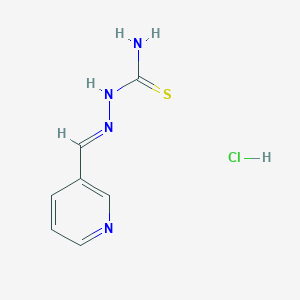
(1E)-1,3-Bis(2,4-dichlorophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,2’,4’-Tetrachlorodiazoaminobenzene is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of two diazo groups (-N=N-) and four chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,2’,4’-tetrachlorodiazoaminobenzene typically involves the diazotization of 2,4-dichloroaniline followed by coupling with another molecule of 2,4-dichloroaniline. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the diazonium salt, which then reacts with the amine group of the second 2,4-dichloroaniline molecule.
Industrial Production Methods
Industrial production methods for 2,4,2’,4’-tetrachlorodiazoaminobenzene may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,2’,4’-Tetrachlorodiazoaminobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
2,4,2’,4’-Tetrachlorodiazoaminobenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving diazo compounds and their interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,2’,4’-tetrachlorodiazoaminobenzene involves its interaction with molecular targets through its diazo groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, affecting their function and activity. The pathways involved may include the formation of reactive intermediates that can modify biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorodiazoaminobenzene: Similar in structure but with fewer chlorine atoms.
2,4,2’,4’-Tetrachlorobenzene: Lacks the diazo groups but has the same chlorine substitution pattern.
2,4-Dichloroaniline: A precursor in the synthesis of 2,4,2’,4’-tetrachlorodiazoaminobenzene.
Uniqueness
2,4,2’,4’-Tetrachlorodiazoaminobenzene is unique due to the presence of both diazo groups and multiple chlorine atoms, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it valuable in research and industrial applications.
Properties
CAS No. |
790-50-1 |
|---|---|
Molecular Formula |
C12H7Cl4N3 |
Molecular Weight |
335.0 g/mol |
IUPAC Name |
2,4-dichloro-N-[(2,4-dichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H7Cl4N3/c13-7-1-3-11(9(15)5-7)17-19-18-12-4-2-8(14)6-10(12)16/h1-6H,(H,17,18) |
InChI Key |
UFMGRPLEPYIMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN=NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
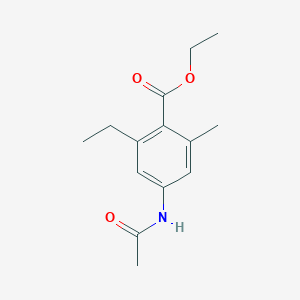
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)

